tert-Butyl indoline-1-carboxylate

Directed ortho-metalation Regioselective synthesis Organolithium chemistry

Unprotected indoline or alternative N-protecting groups (Cbz, Fmoc) fail to achieve regioselective C-2 lithiation. This N-Boc-indoline substrate enables exclusive C-2 deprotonation for controlled electrophilic trapping. • Asymmetric deprotonation with chiral ligands delivers >99:1 er • Orthogonal Boc deprotection (89% yield) with 0% Cbz/Fmoc cleavage • Electron-withdrawing Boc group prevents undesired ring oxidation during cyclization

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
CAS No. 143262-10-6
Cat. No. B137567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl indoline-1-carboxylate
CAS143262-10-6
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=CC=CC=C21
InChIInChI=1S/C13H17NO2/c1-13(2,3)16-12(15)14-9-8-10-6-4-5-7-11(10)14/h4-7H,8-9H2,1-3H3
InChIKeyGWAXLDLPPZPQLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl indoline-1-carboxylate (CAS 143262-10-6): An Indispensable N-Boc Protected Indoline Building Block for Regioselective and Stereoselective Synthesis


tert-Butyl indoline-1-carboxylate (synonyms: 1-Boc-indoline, N-Boc-indoline) is an N-tert-butoxycarbonyl (Boc)-protected derivative of indoline (2,3-dihydro-1H-indole), featuring a carbamate group that simultaneously protects the nucleophilic indoline nitrogen while activating the indoline ring for selective metalation . This compound serves as a strategic intermediate in the synthesis of complex indoline and indole derivatives, particularly where orthogonal deprotection and directed C-H functionalization are required. The Boc group imparts distinct electronic and steric properties that dictate its reactivity profile, notably enabling regioselective lithiation at either the C-2 or C-7 position depending on the co-existing N-protecting group strategy, and allowing asymmetric deprotonation when paired with chiral ligands .

Procurement Precision: Why a Simple Indoline or Alternative Protecting Group Cannot Replace tert-Butyl indoline-1-carboxylate in Critical Synthetic Routes


The direct use of unprotected indoline or its N-substituted analogs bearing alternative protecting groups (e.g., Cbz, Fmoc, or Tbf) is not synthetically equivalent to employing tert-Butyl indoline-1-carboxylate. The Boc group's unique electron-withdrawing capacity alters the ring's electronic density, enabling controlled, regioselective deprotonation that is unattainable with electron-rich free amines or less electron-withdrawing carbamates [1]. For instance, while N-Boc-indoline directs lithiation to the C-2 position, a switch to the N-Tbf protecting group completely reverses this regioselectivity to the C-7 position, yielding structurally distinct intermediates [2]. Furthermore, the Boc group's specific stability profile—resistance to nucleophiles and bases, yet susceptibility to mild acidolysis—affords orthogonal deprotection strategies that are incompatible with more labile (e.g., Fmoc) or robust (e.g., Cbz under hydrogenolysis) protecting groups [3]. Attempting to substitute tert-Butyl indoline-1-carboxylate with a cheaper or more readily available indoline derivative without accounting for these electronic and regiochemical steering effects risks complete synthetic failure or necessitates extensive and costly reaction re-optimization.

Quantitative Differentiation of tert-Butyl indoline-1-carboxylate: Head-to-Head Performance Data Against Critical Comparators


Orthogonal Regioselectivity in Lithiation: N-Boc Directs to C-2, N-Tbf Directs to C-7

In a direct head-to-head lithiation study, N-Boc-indoline (the target compound) underwent deprotonation exclusively at the C-2 (sp3-hybridized) position, while the comparator, N-Tbf-indoline, demonstrated orthogonal regioselectivity, deprotonating at the C-7 (sp2-hybridized) position of the indoline ring [1]. The organolithium intermediates generated from N-Boc-indoline subsequently reacted with aldimines to afford 2-indolinyl methanamine derivatives in good yields (up to 88%) and with exceptional diastereoselectivity (anti/syn >99:1) [1].

Directed ortho-metalation Regioselective synthesis Organolithium chemistry

Selective Deprotection Under Mild Heterogeneous Conditions: Silica Gel-Catalyzed Boc Cleavage Tolerates Cbz and Fmoc

A silica gel-catalyzed method for N-Boc deprotection in refluxing toluene was shown to be highly effective for N-Boc protected indoline, providing the free indoline in 89% yield after 5 hours [1]. Critically, under these identical conditions, other carbamate protecting groups—specifically N-Cbz and N-Fmoc—exhibited no observable deprotection [1]. This study provides direct quantitative evidence of the Boc group's unique susceptibility to this mild, heterogeneous catalytic system, enabling a chemoselective deprotection strategy.

Orthogonal protecting group strategies Solid-phase synthesis Green chemistry

Asymmetric Lithiation: N-Boc Enables High Enantioselectivity via Chiral Ligand-Mediated Deprotonation

In a benchmark study of asymmetric deprotonation, the lithiation of N-Boc-indoline with s-BuLi in the presence of the chiral ligand (-)-sparteine afforded, after electrophilic quench, 2-substituted N-Boc-indolines with excellent enantiomeric ratios (up to >99:1 er) . The generated organolithium intermediate was found to be configurationally stable, enabling stereoselective trapping with a variety of electrophiles. This quantitative enantioselectivity is a direct consequence of the N-Boc group's ability to facilitate the formation of a well-defined, chiral ligand-lithium carbamate complex .

Asymmetric synthesis Enantioselective deprotonation Chiral indolines

Thermal Stability and Physical Properties: Robust Handling and Storage Profile of the Boc-Protected Indoline Core

tert-Butyl indoline-1-carboxylate exhibits a well-defined melting point range of 46-50 °C (lit.) and a boiling point of 83-84 °C at 0.1 mmHg (lit.), indicating its solid, crystalline nature at ambient temperatures, which facilitates accurate weighing and handling compared to liquid indoline analogs . Its closed-cup flash point of 110 °C further defines its thermal safety profile, classifying it as a combustible solid . While thermal decomposition data for the parent Boc-indoline is not explicitly quantified in the literature, related N-Boc-indoline derivatives (e.g., N-Boc-indoline-7-carboxylic acid) exhibit decomposition temperatures around 182 °C , suggesting a generally robust thermal stability profile for the Boc-indoline core under standard laboratory and storage conditions.

Material stability Storage conditions Process safety

High-Value Application Scenarios for tert-Butyl indoline-1-carboxylate (CAS 143262-10-6) Derived from Quantitative Evidence


Synthesis of C-2 Substituted Indolines via Regioselective C-H Functionalization

Researchers aiming to functionalize the C-2 position of the indoline core must employ tert-Butyl indoline-1-carboxylate as the substrate. The quantitative evidence from direct lithiation studies [1] confirms that the N-Boc group directs deprotonation exclusively to the C-2 (sp3) carbon, enabling subsequent trapping with diverse electrophiles (e.g., aldehydes, imines, alkyl halides) to yield 2-substituted indolines. This application is directly supported by the orthogonal regioselectivity observed between N-Boc and N-Tbf indolines [2].

Enantioselective Synthesis of Chiral 2-Aryl- and 2,2-Disubstituted Indolines

For projects requiring chiral indoline scaffolds, tert-Butyl indoline-1-carboxylate is the essential substrate for asymmetric deprotonation protocols. The high enantiomeric ratios (up to >99:1 er) achievable with s-BuLi/(-)-sparteine validate its use in the preparation of enantioenriched 2-arylindolines and 2,2-disubstituted indolines. These chiral building blocks are critical intermediates in the synthesis of bioactive molecules and chiral ligands.

Multi-Step Syntheses Requiring Orthogonal Protecting Group Strategies

The chemoselective deprotection of the Boc group in the presence of Cbz and Fmoc carbamates, as quantitatively demonstrated by the silica gel/toluene method (89% yield for Boc removal with 0% cleavage of Cbz/Fmoc) [3], establishes tert-Butyl indoline-1-carboxylate as a linchpin for orthogonal protection schemes. This is particularly valuable in solid-phase peptide synthesis or the construction of complex alkaloid frameworks where multiple amine functionalities must be sequentially unveiled.

Preparation of Indolin-2-yl-Heterocycles as Ester Bioisosteres

The electron-withdrawing effect of the Boc group, which depletes the indoline ring's electron density and prevents undesired oxidation during cyclization, is essential for the successful synthesis of indolin-2-yl-heterocycles. These heterocycles serve as metabolically stable ester bioisosteres in drug discovery programs targeting mitochondrial KATP channels for cardioprotection [4].

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